4-(Dimethylamino)-3-nitrobenzaldehyde

Vue d'ensemble

Description

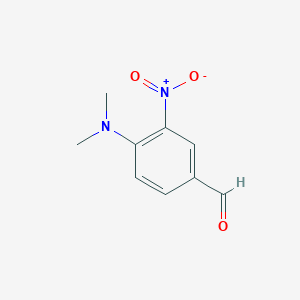

4-(Dimethylamino)-3-nitrobenzaldehyde is an organic compound with the molecular formula C9H10N2O3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a dimethylamino group at the 4-position and a nitro group at the 3-position. This compound is known for its vibrant yellow color and is used in various chemical reactions and applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-3-nitrobenzaldehyde typically involves the nitration of 4-(Dimethylamino)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the 3-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The reaction conditions are carefully controlled to prevent over-nitration and to ensure the purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating effect of the dimethylamino group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 4-(Dimethylamino)-3-nitrobenzoic acid.

Reduction: 4-(Dimethylamino)-3-aminobenzaldehyde.

Substitution: Various halogenated derivatives depending on the halogen used.

Applications De Recherche Scientifique

Chemical Properties and Structure

4-(Dimethylamino)-3-nitrobenzaldehyde has the molecular formula and is characterized by its electron-donating dimethylamino group and a nitro group, which influence its reactivity and biological activity. The compound is a yellow crystalline solid at room temperature.

Analytical Chemistry

One of the primary applications of this compound is as a chromogenic reagent in analytical chemistry. It is utilized for the detection of various analytes, such as indoles and hydrazine derivatives. The compound undergoes color changes upon reaction with these substances, allowing for visual detection and quantification.

Case Study: Detection of Indoles

In a study examining the use of this compound as a reagent for indole detection, it was found to produce a distinct color change that correlated with the concentration of indoles present in the sample. This property makes it valuable for environmental monitoring and biochemical assays .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study synthesized various hydrazones from this compound and tested their antibacterial activity against several bacterial strains.

| Compound | MIC (µg/L) | E. coli | P. aeruginosa | S. aureus |

|---|---|---|---|---|

| 7g | 200 | Yes | Yes | No |

| 7e | 200 | No | Yes | Yes |

| 7c | 200 | No | No | Yes |

The results indicated that certain derivatives were effective against multiple strains, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Antidiabetic Activity

Another significant application involves the compound's role in antidiabetic research. Studies have shown that derivatives can inhibit enzymes such as amylase and glucosidase, which are critical in carbohydrate metabolism.

- Inhibition Rate :

- Amylase: 93.2%

- Glucosidase: 73.7%

These findings suggest that compounds derived from this compound could be developed into therapeutic agents for managing diabetes .

Synthesis of Novel Compounds

The synthesis of new compounds based on this compound has been an area of active research. For example, its use as a starting material in the synthesis of Schiff bases has led to compounds with enhanced biological activities.

Example Synthesis Pathway

- Condensation Reaction : Reacting this compound with various amines.

- Characterization : Using techniques like NMR and IR spectroscopy to confirm structures.

- Biological Testing : Evaluating antimicrobial and antidiabetic properties.

This approach not only expands the library of biologically active compounds but also provides insights into structure-activity relationships .

Environmental Applications

The compound's ability to form complexes with metal ions has led to its use in environmental chemistry for detecting heavy metals in water samples. Its chromogenic properties allow for sensitive detection methods that can be employed in environmental monitoring programs.

Mécanisme D'action

The mechanism of action of 4-(Dimethylamino)-3-nitrobenzaldehyde involves its ability to participate in various chemical reactions due to the presence of both electron-donating and electron-withdrawing groups. The dimethylamino group enhances nucleophilicity, while the nitro group increases electrophilicity, making the compound versatile in different reaction pathways. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparaison Avec Des Composés Similaires

- 4-(Dimethylamino)benzaldehyde

- 3-Nitrobenzaldehyde

- 4-(Dimethylamino)-3-nitrobenzoic acid

Comparison: 4-(Dimethylamino)-3-nitrobenzaldehyde is unique due to the simultaneous presence of both electron-donating (dimethylamino) and electron-withdrawing (nitro) groups on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in synthetic chemistry and industrial applications.

Activité Biologique

4-(Dimethylamino)-3-nitrobenzaldehyde is an organic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including its effects on cancer cells, enzyme inhibition, and phytotoxicity, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C9H10N2O3

- Molecular Weight : 194.19 g/mol

- CAS Number : 99-61-6

This compound features a nitro group (-NO2) and a dimethylamino group (-N(CH3)2) attached to a benzaldehyde backbone, which influences its reactivity and biological interactions.

1. Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity, particularly through its interaction with aldehyde dehydrogenases (ALDHs), which are enzymes involved in the metabolism of aldehydes and are often overexpressed in cancer cells.

- Inhibition of ALDH Isoforms : A study highlighted that compounds similar to this compound showed varying degrees of inhibition against ALDH isoforms, particularly ALDH1A1 and ALDH3A1. The IC50 values for these compounds ranged from 1.29 μM to greater than 200 μM, indicating potent anticancer activity against prostate cancer cell lines (LNCaP, DU145) .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | LNCaP | <10 |

| DEAB | LNCaP | >200 |

| 4-(Dipropylamino)-3-nitrobenzaldehyde | DU145 | 61 |

2. Phytotoxic Effects

In addition to its anticancer properties, this compound has been studied for its phytotoxic effects on various plant species. It was found to significantly inhibit root growth in barnyardgrass (Echinochloa crus-galli), demonstrating potential as a herbicide.

- Root Growth Inhibition : In a study assessing the effects of various aldehydes on plant growth, this compound exhibited the most substantial detrimental effect on root length among tested compounds .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound acts as a reversible inhibitor of ALDH enzymes, disrupting the metabolic processes in cancer cells and potentially enhancing the efficacy of other chemotherapeutic agents when used in combination therapies .

- Cell Viability Reduction : Studies have shown that treatment with this compound leads to a dose-dependent reduction in cell viability in cancer cell lines, suggesting its potential for therapeutic applications .

Case Study 1: Prostate Cancer Treatment

A clinical study investigated the effects of combining this compound with docetaxel in prostate cancer patients. The results indicated that this combination led to enhanced cytotoxicity compared to docetaxel alone, with observed IC50 values significantly lower than those for standard treatments .

Case Study 2: Herbicidal Activity

In agricultural research, field trials demonstrated that formulations containing this compound effectively reduced weed populations without harming crop yields. This suggests its utility as an environmentally friendly herbicide alternative .

Propriétés

IUPAC Name |

4-(dimethylamino)-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-10(2)8-4-3-7(6-12)5-9(8)11(13)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMZDXZYHYBOOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303078 | |

| Record name | 4-(dimethylamino)-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59935-39-6 | |

| Record name | 59935-39-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(dimethylamino)-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.